molecular formula C12H14FNO B1311837 2-Piperidinone, 3-[(4-fluorophenyl)methyl]- CAS No. 878887-93-5

2-Piperidinone, 3-[(4-fluorophenyl)methyl]-

Cat. No.: B1311837
CAS No.: 878887-93-5
M. Wt: 207.24 g/mol
InChI Key: YZHUFKNGGSTLGQ-UHFFFAOYSA-N
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Description

2-Piperidinone, 3-[(4-fluorophenyl)methyl]-: is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Scientific Research Applications

2-Piperidinone, 3-[(4-fluorophenyl)methyl]- has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinone, 3-[(4-fluorophenyl)methyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzylamine with a suitable lactam precursor under cyclization conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired piperidinone structure.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as hydrogenation, cyclization, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinone, 3-[(4-fluorophenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines and N-oxides, which can have significant pharmacological properties .

Mechanism of Action

The mechanism of action of 2-Piperidinone, 3-[(4-fluorophenyl)methyl]- involves its interaction with specific molecular targets in the body. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Piperidinone, 3-[(4-fluorophenyl)methyl]- is unique due to the presence of the 4-fluorophenyl group, which can enhance its pharmacological properties and specificity for certain biological targets. This makes it a valuable compound in drug design and development .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-11-5-3-9(4-6-11)8-10-2-1-7-14-12(10)15/h3-6,10H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHUFKNGGSTLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437892
Record name 2-PIPERIDINONE, 3-[(4-FLUOROPHENYL)METHYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878887-93-5
Record name 2-PIPERIDINONE, 3-[(4-FLUOROPHENYL)METHYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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